molecular formula C8H14O3 B1332390 1,4-Dioxaspiro[4.5]decan-6-ol CAS No. 78881-14-8

1,4-Dioxaspiro[4.5]decan-6-ol

Cat. No.: B1332390
CAS No.: 78881-14-8
M. Wt: 158.19 g/mol
InChI Key: ULFJQQOXMQRFTN-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-6-ol is a chemical compound with the molecular formula C8H14O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]decan-6-ol can be synthesized through several methods. One common approach involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the corresponding ethylene ketal. This intermediate is then subjected to hydrazone formation and iodination, followed by aminocarbonylation using a palladium-phosphine precatalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction might produce alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Dioxaspiro[4.5]decan-6-ol can be synthesized through several methods. A common approach involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form an intermediate that undergoes further transformations such as hydrazone formation and iodination. The compound exhibits various chemical reactivities, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Can be reduced to yield alcohols or other derivatives.
  • Substitution : Participates in substitution reactions where functional groups are exchanged.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry

  • Serves as an intermediate in synthesizing complex organic molecules.
  • Utilized in developing new synthetic methodologies.

Biology

  • Acts as a building block for biologically active compounds.
  • Used in studying enzyme mechanisms and as a potential scaffold for drug development.

Pharmacology

Recent studies have highlighted its role as a selective agonist for the 5-HT1A serotonin receptor, indicating potential applications in treating depression and anxiety disorders. For instance, derivatives of this compound have shown enhanced affinity for the receptor compared to traditional ligands, suggesting its utility in developing new antidepressants .

Case Studies and Research Findings

Several notable studies have evaluated the biological activity of this compound:

  • Serotonin Receptor Agonism : A study demonstrated that derivatives exhibited significant binding affinity for the 5-HT1A receptor, indicating potential therapeutic applications in neuropharmacology. The compound's structural modifications were found to optimize interactions within the receptor binding pocket .
  • Molecular Modeling : Computational studies using molecular docking simulations indicated that specific structural modifications could enhance binding affinity and selectivity towards serotonin receptors. This approach is crucial for designing more effective drugs targeting these receptors .
  • Comparative Analysis : Research comparing this compound with its sulfur analogs revealed differences in biological properties due to variations in heteroatom composition. This highlights the importance of chemical structure in determining the pharmacological profile of compounds.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

  • Polymer Production : It serves as a precursor in producing polymers and resins.
  • Chemical Manufacturing : Employed in synthesizing various industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-ol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]decane: Similar in structure but with a different ring size.

    1,4-Dioxaspiro[4.5]decan-8-ol: Another spiro compound with a hydroxyl group at a different position.

    1,4-Dioxaspiro[4.5]decan-8-one: A ketone derivative of the compound.

Uniqueness

1,4-Dioxaspiro[4.5]decan-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various industrial applications .

Biological Activity

1,4-Dioxaspiro[4.5]decan-6-ol is an intriguing bicyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound possesses a unique spirocyclic structure characterized by a decane backbone with two ether oxygen atoms. Its molecular formula is C8H14O2C_8H_{14}O_2 with a CAS number of 9093. The presence of oxygen in its structure influences its reactivity and biological interactions compared to similar sulfur-containing compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with appropriate reagents under acidic conditions to yield the desired compound. Purification techniques such as flash chromatography are often employed to isolate the product effectively.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly as a selective ligand for serotonin receptors (5-HT1A). Docking studies have shown that this compound can stabilize within the binding sites of these receptors through key interactions such as hydrogen bonds and salt bridges, suggesting potential applications in pharmacology for treating mood disorders .

Table 1: Biological Activity Summary

Activity TypeDescription
Receptor Binding Selective binding to serotonin receptors (5-HT1A)
Potential Applications Mood disorder treatments, drug design targeting serotonin pathways
Mechanism of Action Stabilizes receptor-ligand complexes through hydrogen bonding and salt bridge interactions

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Serotonin Receptor Agonism : A study demonstrated that derivatives of this compound showed enhanced affinity for the 5-HT1A receptor compared to traditional ligands, indicating its potential as a scaffold for new antidepressants .
  • Molecular Modeling : Molecular docking simulations revealed that structural modifications could significantly enhance binding affinity and selectivity towards serotonin receptors. For instance, modifications in the alkyl substituents were found to optimize interactions within the receptor binding pocket .
  • Comparative Analysis : A comparative study highlighted that this compound exhibited different biological properties than its sulfur analogs (e.g., 1,4-dithiaspiro[4.5]decan-6-ol), primarily due to the differences in heteroatom composition affecting chemical reactivity and receptor interaction profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Dioxaspiro[4.5]decan-6-ol?

  • Methodological Answer : A common approach involves the reduction of the corresponding ketone (e.g., 1,4-Dioxaspiro[4.5]decan-8-one) using sodium borohydride (NaBH₄) in methanol at 0°C, followed by gradual warming to room temperature. Purification via column chromatography (e.g., silica gel with EtOAc/hexane) yields the alcohol with ~60% efficiency . Alternative routes may include catalytic hydrogenation or enzymatic reduction, though these are less documented in the literature.

Q. How is purification of this compound typically achieved?

  • Methodological Answer : Column chromatography is the primary method, often using deactivated silica gel and solvent systems like ether/pentane (1:1) to separate byproducts. For crude products containing polar impurities, aqueous workup (e.g., NaOH quench) followed by organic phase extraction (EtOAc) is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying spirocyclic structure and hydroxyl group position. Look for characteristic splitting patterns in the dioxane ring and hydroxyl proton (δ ~1.5–2.5 ppm for spiro carbons; δ ~4–5 ppm for oxygenated groups) .
  • IR Spectroscopy : Confirms the presence of -OH (broad peak ~3200–3600 cm⁻¹) and ether linkages (C-O stretch ~1100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 154.206 for derivatives) validate the molecular formula .

Advanced Research Questions

Q. How can researchers address low yields during ketone-to-alcohol reduction?

  • Methodological Answer : Low yields in NaBH₄ reductions (e.g., 36–60% ) often stem from competing side reactions or incomplete substrate solubility. Strategies include:

  • Temperature Control : Maintaining strict低温 conditions (0°C) during borohydride addition to minimize over-reduction.
  • Stoichiometry Optimization : Increasing NaBH₄ equivalents (e.g., 2:1 molar ratio to ketone) improves conversion .
  • Alternative Reductants : Testing LiAlH₄ or enantioselective catalysts (e.g., Corey-Bakshi-Shibata) for stereocontrol, though this requires chiral auxiliary design .

Q. Why do oxidation reactions of related spiro compounds (e.g., 1,4-Dioxaspiro[4.5]dec-6-ene) lead to decomposition?

  • Methodological Answer : Attempts to oxidize spiroethers using SeO₂ in dimethoxyethane at 100°C resulted in substrate decomposition rather than ketone formation . Potential causes include:

  • Steric Hindrance : The spiro structure limits reagent access to reactive sites.
  • Thermal Instability : High temperatures promote ring-opening or radical pathways.
  • Mitigation : Use milder oxidants (e.g., TEMPO/NaClO) or enzymatic systems under ambient conditions.

Q. What strategies optimize stereochemical outcomes in spirocyclic alcohol synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ rhodium-catalyzed asymmetric additions or chiral borohydrides (e.g., (R)-CBS catalyst) to induce enantioselectivity .
  • Protecting Groups : Temporarily block reactive hydroxyls during synthesis to prevent racemization (e.g., silyl ethers or benzyl groups) .
  • Crystallography : X-ray analysis of intermediates (e.g., diastereomeric salts) confirms configuration .

Q. Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported physical properties (e.g., melting points)?

  • Methodological Answer : Variations in melting points (e.g., 70–76°C ) may arise from polymorphic forms or impurities. Validate purity via:

  • HPLC : Use C18 columns with acetonitrile/water gradients.
  • DSC/TGA : Assess thermal behavior to identify polymorphs .

Q. Why do computational predictions (e.g., LogP) deviate from experimental values?

  • Methodological Answer : Discrepancies in LogP (calculated vs. experimental) occur due to:

  • Solvation Effects : The spiro structure’s rigidity impacts hydration entropy.
  • Parameter Limitations : Force fields may poorly model dioxane ring conformations. Cross-validate with experimental LogP via shake-flask assays .

Q. Methodological Tables

Table 1: Synthetic Conditions for NaBH₄ Reduction

ParameterValue
Substrate1,4-Dioxaspiro[4.5]decan-8-one
SolventMeOH
Temperature0°C → RT
NaBH₄ Equivalents2.0 eq
Yield61.3%

Table 2: Common Side Reactions in Spiroether Oxidation

ReagentConditionsOutcome
SeO₂100°C, DMEDecomposition
Pd(OH)₂/O₂CH₂Cl₂, TBHPPartial epoxidation

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJQQOXMQRFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340787
Record name 1,4-Dioxaspiro[4.5]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78881-14-8
Record name 1,4-Dioxaspiro[4.5]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dioxaspiro[4.5]decan-6-ol
1,4-Dioxaspiro[4.5]decan-6-ol
1,4-Dioxaspiro[4.5]decan-6-ol
1,4-Dioxaspiro[4.5]decan-6-ol

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